molecular formula C10H8F4N2O B1223150 2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole

2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole

Cat. No. B1223150
M. Wt: 248.18 g/mol
InChI Key: DCLOSCFPNJJECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole is a member of benzimidazoles.

Scientific Research Applications

1. Synthesis and Pharmaceutical Potential

2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole and its derivatives have been extensively studied for their synthesis and potential in pharmaceutical applications. For instance, Kubo et al. (1990) synthesized various 2-[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl-1H-benzimidazoles, noting their superior anti-secretory and antiulcer potencies compared to omeprazole, particularly in protecting gastric mucosa from ethanol-induced damage (Kubo et al., 1990). Similarly, Binoy et al. (2021) explored the synthesis of fluorinated benzimidazole derivatives for their antimicrobial and anti-inflammatory activities, demonstrating moderate effectiveness in these areas (Binoy et al., 2021).

2. Development of Fluoroalkyl Amino Reagents

The development of fluoroalkyl amino reagents for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles has been a significant area of research. Schmitt et al. (2017) developed these reagents for use in Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, important for medicinal and agricultural chemistry (Schmitt et al., 2017).

3. Exploration in Non-Linear Optical (NLO) Materials

Manikandan et al. (2019) investigated the synthesis of benzimidazole derivatives for their potential as organic non-linear optical (NLO) materials. They found that these molecules show promise for NLO devices due to their significant molecular hyperpolarizabilities and fine microscopic NLO behavior (Manikandan et al., 2019).

4. Antibacterial Activity

The antibacterial activity of fluorine-containing benzimidazoles has also been a focus. Bishop et al. (1964) tested a series of these compounds, finding that those with a perfluoroalkyl group at position 2 showed high activities against various bacteria (Bishop et al., 1964).

5. Antitumor Properties

The synthesis and evaluation of fluorinated 2-arylbenzothiazoles for their potential as antitumor drugs have been explored. Wang et al. (2006) synthesized carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents, demonstrating their inhibitory activity against various cancer cell lines (Wang et al., 2006).

properties

Molecular Formula

C10H8F4N2O

Molecular Weight

248.18 g/mol

IUPAC Name

2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C10H8F4N2O/c1-5-2-3-6-7(4-5)16-9(15-6)8(11)17-10(12,13)14/h2-4,8H,1H3,(H,15,16)

InChI Key

DCLOSCFPNJJECN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C(OC(F)(F)F)F

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(OC(F)(F)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole
Reactant of Route 6
2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.